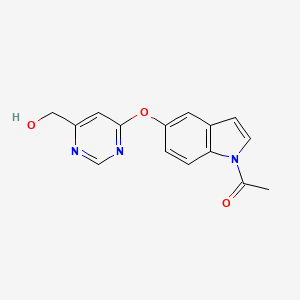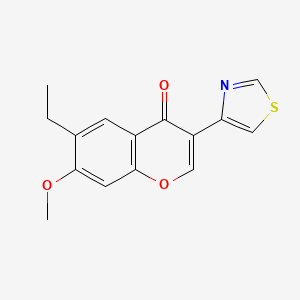
2-(Bromomethyl)naphthalene-4-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(bromométhyl)naphtalène-4-acétique est un composé organique de formule moléculaire C13H11BrO2. Il s’agit d’un dérivé du naphtalène, un hydrocarbure aromatique polycyclique, et il présente un groupe bromométhyle lié au cycle naphtalène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l’acide 2-(bromométhyl)naphtalène-4-acétique implique généralement la bromation de dérivés du naphtalène suivie d’une carboxylation. Une méthode courante consiste à bromer le 2-méthylnaphtalène à l’aide de N-bromosuccinimide (NBS) en présence d’un initiateur radicalaire tel que le peroxyde de benzoyle. Le 2-(bromométhyl)naphtalène ainsi obtenu est ensuite soumis à une carboxylation à l’aide de dioxyde de carbone sous haute pression et température pour obtenir l’acide 2-(bromométhyl)naphtalène-4-acétique .
Méthodes de production industrielle : Les méthodes de production industrielle de ce composé sont similaires à la synthèse en laboratoire, mais elles sont adaptées pour produire des quantités plus importantes. L’utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté. De plus, les procédés industriels intègrent souvent des étapes de purification telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes de qualité.
Analyse Des Réactions Chimiques
Types de réactions : L’acide 2-(bromométhyl)naphtalène-4-acétique subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe bromométhyle peut être substitué par d’autres nucléophiles, tels que les amines ou les thiols, pour former de nouveaux dérivés.
Réactions d’oxydation : Le composé peut être oxydé pour former les acides naphtoïques correspondants ou d’autres produits oxydés.
Réactions de réduction : La réduction du groupe bromométhyle peut donner des dérivés naphtylméthyliques.
Réactifs et conditions courants :
Substitution : Nucléophiles tels que l’azoture de sodium ou le thiocyanate de potassium dans des solvants polaires.
Oxydation : Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Principaux produits :
- Les réactions de substitution donnent divers dérivés du naphtalène en fonction du nucléophile utilisé.
- Les réactions d’oxydation produisent des acides naphtoïques et d’autres composés oxydés.
- Les réactions de réduction donnent des dérivés naphtylméthyliques.
4. Applications de la recherche scientifique
L’acide 2-(bromométhyl)naphtalène-4-acétique a plusieurs applications dans la recherche scientifique :
Chimie : Il sert de composant de base pour la synthèse de molécules organiques plus complexes. Son groupe bromométhyle est un groupe fonctionnel polyvalent pour des modifications chimiques supplémentaires.
Biologie : Le composé peut être utilisé pour étudier les effets des dérivés du naphtalène sur les systèmes biologiques, y compris leurs interactions avec les enzymes et les récepteurs.
Industrie : Utilisé dans la production de colorants, d’agrochimiques et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
2-(Bromomethyl)naphthalene-4-acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its bromomethyl group is a versatile functional group for further chemical modifications.
Biology: The compound can be used to study the effects of naphthalene derivatives on biological systems, including their interactions with enzymes and receptors.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(bromométhyl)naphtalène-4-acétique dépend de sa réactivité chimique. Le groupe bromométhyle est très réactif et peut subir une substitution nucléophile, ce qui le rend utile pour modifier les molécules biologiques. Le composé peut interagir avec des cibles moléculaires telles que les enzymes et les récepteurs, ce qui peut inhiber ou modifier leur activité. Les voies exactes impliquées dépendent de l’application spécifique et de la molécule cible.
Composés similaires :
Acide 2-naphtalèneacétique : Structure similaire mais il n’a pas de groupe bromométhyle, ce qui le rend moins réactif dans les réactions de substitution.
2-(Chlorométhyl)naphtalène : Réactivité similaire, mais avec un atome de chlore au lieu du brome, ce qui conduit à une réactivité et une sélectivité différentes dans les réactions chimiques.
2-Bromo-6-méthoxynaphtalène : Contient un groupe méthoxy, ce qui peut influencer ses propriétés chimiques et sa réactivité.
Unicité : L’acide 2-(bromométhyl)naphtalène-4-acétique est unique en raison de la présence à la fois du groupe bromométhyle et du groupe acide acétique, ce qui procure une combinaison de réactivité et de fonctionnalité qui est précieuse en synthèse organique et en chimie médicinale.
Comparaison Avec Des Composés Similaires
2-Naphthaleneacetic acid: Similar structure but lacks the bromomethyl group, making it less reactive in substitution reactions.
2-(Chloromethyl)naphthalene: Similar reactivity but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in chemical reactions.
2-Bromo-6-methoxynaphthalene: Contains a methoxy group, which can influence its chemical properties and reactivity.
Uniqueness: 2-(Bromomethyl)naphthalene-4-acetic acid is unique due to the presence of both the bromomethyl and acetic acid groups, providing a combination of reactivity and functionality that is valuable in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C13H11BrO2 |
|---|---|
Poids moléculaire |
279.13 g/mol |
Nom IUPAC |
2-[3-(bromomethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H11BrO2/c14-8-9-5-10-3-1-2-4-12(10)11(6-9)7-13(15)16/h1-6H,7-8H2,(H,15,16) |
Clé InChI |
AIRRJGQEHDCYSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2CC(=O)O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 7-chloro-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11842486.png)
![Imidazo[1,5-a]pyridine, 3-(2-methylphenyl)-1-(2-pyridinyl)-](/img/structure/B11842510.png)
![1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone](/img/structure/B11842516.png)

![8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B11842528.png)
![11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11842531.png)






